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Compound of Interest

Compound Name: SR144528

Cat. No.: B1682612

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of
SR144528, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist, in mouse
models. Detailed protocols for common administration routes, quantitative data from various
studies, and visualizations of the relevant signaling pathways are included to facilitate
experimental design and execution.

Introduction to SR144528

SR144528 is a widely used pharmacological tool for investigating the role of the CB2 receptor
in various physiological and pathological processes. As a selective inverse agonist, SR144528
not only blocks the effects of CB2 agonists but also reduces the basal activity of constitutively

active CB2 receptors.[1][2] It exhibits high affinity for the CB2 receptor (Ki = 0.6 nM) with over

700-fold selectivity against the CB1 receptor.[2] This selectivity makes it an invaluable tool for

delineating the specific functions of the CB2 receptor system in vivo.

Data Presentation: Quantitative Effects of SR144528
in Mice

The following tables summarize the quantitative effects of SR144528 administration in various
mouse studies, categorized by administration route and experimental model.
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Table 1: Oral Administration (p.o.)
. Experimental Observed
Dose Mouse Strain Reference
Model Effect
ED5O0 for
N Ex vivo [3H]-CP displacement in
0.35 mg/kg Not Specified o [2][3]
55,940 binding spleen
membranes
Significant
occupancy of
- Receptor
3 mg/kg Not Specified spleen CB2 [4]
Occupancy
receptors for at
least 18 hours
No effect on
N CB1 Receptor [3H]-CP 55,940
up to 10 mg/kg Not Specified o S [3]
Binding binding in the
brain
No significant
10 mg/kg Not Specified Behavioral behavioral [3]

effects observed

Table 2: Intraperitoneal Administration (i.p.)
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. Experimental Observed
Dose Mouse Strain Reference
Model Effect
Significant
) p-opioid receptor  decrease in
CB1 wild-type &
0.1 mg/kg (MOR) MOR mRNA [5]
knockout ) L
expression expression in the
brainstem
Enhanced
Locomotor locomotor and
1-20 mg/kg DBA/2 o [4]
Activity stereotype
behavior
Did not block the
Neuropathic & antiallodynic
C57BL/6J &
10 mg/kg Inflammatory effects of a CB2 [6]
CB2KO . .
Pain agonist
(GW405833)
Reduced time
Anxiety-like spent in the
20 mg/kg DBA/2 Behavior (Black white [4]
and White Box) compartment in
male mice
Anxiety-like Partially
. Behavior prevented the
Not Specified 129S1/SvimJ ] ) [6]
(Elevated Plus anxiogenic
Maze) phenotype

Table 3: Intracerebroventricular Administration (i.c.v.)
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. Experimental Observed
Dose Mouse Strain Reference
Model Effect
No effect on
) - CB1 Receptor [3H]-CP 55,940
10 u g/animal Not Specified o S [3]
Binding binding in the
brain

No significant
10 p g/animal Not Specified Behavioral behavioral [3]
effects observed

Experimental Protocols

The following are detailed protocols for the preparation and administration of SR144528 via
oral gavage and intraperitoneal injection in mice.

Protocol 1: Oral Gavage Administration

Materials:

SR144528 powder

e Tween 80

e Dimethyl sulfoxide (DMSO)
« Sterile distilled water

e Microcentrifuge tubes

» Vortex mixer

e Sonicator (optional)

» Animal balance

o Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)
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e 1 mL syringes
Vehicle Preparation (1:1:18 - Tween 80:DMSO:Saline/Water):[7]

o Prepare a 1:1 stock solution of Tween 80 and DMSO. For example, mix 50 pL of Tween 80
and 50 pL of DMSO.

o Add the SR144528 powder to the Tween 80/DMSO mixture to achieve the desired stock
concentration. Vortex thoroughly until the powder is fully dissolved. Gentle heating or
sonication can aid dissolution.

» For the final dosing solution, dilute the drug-vehicle stock in sterile distilled water or saline at
a ratio of 1:18 (e.g., add 1.8 mL of water/saline to 100 pL of the stock). This results in a final
vehicle concentration of approximately 5% Tween 80 and 5% DMSO.

Dosing Procedure:

e Weigh the mouse to determine the correct dosing volume. The typical dosing volume for oral
gavage in mice is 5-10 mL/kg.

o Draw the calculated volume of the SR144528 solution into a 1 mL syringe fitted with an
appropriately sized gavage needle.

o Gently restrain the mouse by the scruff of the neck to immobilize its head.

« Introduce the gavage needle into the diastema (the gap between the incisors and molars)
and advance it gently along the roof of the mouth towards the esophagus. The needle should
pass with minimal resistance.

e Once the needle is in the esophagus, dispense the solution smoothly.
o Withdraw the needle gently and return the mouse to its cage.

e Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal (i.p.) Injection

Materials:
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» SR144528 powder

¢ Dimethyl sulfoxide (DMSOQO)

 Sterile saline (0.9% NaCl)

e Microcentrifuge tubes

e \ortex mixer

¢ Animal balance

e 25-30 gauge needles

1 mL syringes
Vehicle Preparation (DMSO in Saline):
e Dissolve the SR144528 powder in 100% DMSO to create a stock solution.

» For the final dosing solution, dilute the stock solution in sterile saline to the desired final
concentration. It is recommended to keep the final DMSO concentration below 10% to
minimize potential toxicity. A common vehicle for i.p. injection is 5% DMSO in saline.

Dosing Procedure:

Weigh the mouse to calculate the required injection volume. The typical i.p. injection volume
for a mouse is 10 mL/kg.

o Draw the calculated volume of the SR144528 solution into a 1 mL syringe with a 25-30
gauge needle.

e Securely restrain the mouse, exposing its abdomen. The mouse can be placed on its back.

e The injection should be administered into the lower right quadrant of the abdomen to avoid
the cecum and bladder.
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 Insert the needle at a 30-45 degree angle and aspirate to ensure no fluid is drawn back,
which would indicate entry into a vessel or organ.

« Inject the solution steadily.
o Withdraw the needle and return the mouse to its cage.

o Observe the animal for any adverse reactions.

Visualizations
CB2 Receptor Signhaling Pathway

The following diagram illustrates the signaling pathway of the CB2 receptor and the effect of
the inverse agonist SR144528. CB2 receptors are coupled to Gi/o proteins.[8] Agonist
activation typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the
activation of the MAP kinase pathway.[2] As an inverse agonist, SR144528 binds to the CB2
receptor and stabilizes it in an inactive conformation, leading to the inhibition of these
downstream signaling events.
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Click to download full resolution via product page

Caption: CB2 receptor signaling and inhibition by SR144528.

Experimental Workflow: Inflammation Model

This diagram outlines a typical experimental workflow for evaluating the effect of SR144528 in
a mouse model of inflammation.
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Caption: Workflow for SR144528 in a mouse inflammation model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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